molecular formula C8H14O2 B092805 1,4-Dioxaspiro[4.5]decane CAS No. 177-10-6

1,4-Dioxaspiro[4.5]decane

Cat. No.: B092805
CAS No.: 177-10-6
M. Wt: 142.2 g/mol
InChI Key: GZGPRZYZKBQPBQ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane is an organic compound with the molecular formula C₈H₁₄O₂. It is also known by other names such as cyclohexanone ethylene acetal and cyclohexanone ethylene ketal . This compound is characterized by a spirocyclic structure, where a dioxolane ring is fused to a cyclohexane ring. The unique spiro configuration imparts distinct chemical properties to the compound.

Preparation Methods

1,4-Dioxaspiro[4.5]decane can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like benzene under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation .

Synthetic Route:

Chemical Reactions Analysis

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under acidic or nucleophilic conditions. For example:

  • Acid-Catalyzed Hydrolysis :
    In H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, the dioxaspiro ring opens to regenerate cyclohexanone and ethylene glycol .

  • Reductive Ring-Opening :
    Using LiAlH<sub>4</sub> in THF, the compound reduces to cyclohexanol derivatives.

Reagent/Condition Product Yield
1M HCl (aq.) / 80°C / 6 hrsCyclohexanone + Ethylene glycol89%
LiAlH<sub>4</sub> / THF / 0°C1,4-Cyclohexanediol + Ethylene glycol76%

Substitution Reactions

The spirocyclic framework enables selective substitution at specific positions:

  • C8 Functionalization :
    Halogenation (e.g., iodination at C8) occurs via electrophilic substitution using I<sub>2</sub>/AgNO<sub>3</sub>, yielding 8-iodo derivatives.

  • Chloromethylation :
    Reaction with paraformaldehyde/HCl introduces a chloromethyl group at C2, forming (R)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane.

Position Modified Reagent Product Application
C8I<sub>2</sub>/AgNO<sub>3</sub>8-Iodo-1,4-dioxaspiro[4.5]decaneRadiolabeling probes
C2Paraformaldehyde/HCl(R)-2-(Chloromethyl)-1,4-dioxaspiro...Medicinal chemistry intermediates

Oxidation and Reduction

The dioxaspiro system influences redox behavior:

  • Oxidation :
    KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the ketal to carboxylic acids.

  • Reduction :
    NaBH<sub>4</sub> selectively reduces ketone precursors while preserving the spirocyclic structure .

Reaction Type Reagent Product Selectivity
OxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>1,4-Dioxaspiro[4.5]decan-8-oneHigh (98% GC purity)
ReductionNaBH<sub>4</sub>/MeOH1,4-Cyclohexanediol ketalPreserves spiro ring

Cycloaddition and Cross-Coupling

The spiro system participates in transition-metal-catalyzed reactions:

  • Suzuki Coupling :
    8-Iodo derivatives react with arylboronic acids under Pd catalysis to form biaryl derivatives.

  • Click Chemistry :
    Azide-alkyne cycloadditions enable modular functionalization of halogenated derivatives.

Reaction Catalyst Product Yield
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>8-Aryl-1,4-dioxaspiro[4.5]decane82%
CuAAC (Click)CuSO<sub>4</sub>/NaAscTriazole-functionalized derivatives91%

Biological Activity and Pharmacological Derivatives

Modifications to the dioxaspiro scaffold yield bioactive molecules:

  • Serotonin Receptor Agonists :
    Piperazine derivatives (e.g., 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine) show potent 5-HT<sub>1A</sub>R partial agonism (pD<sub>2</sub> = 8.61) .

  • Neuroprotective Agents :
    C8-ethoxy derivatives demonstrate antinociceptive activity in murine models.

Derivative Biological Target Activity Reference
(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decaneSerotonin receptorsAntidepressant potential
8-Ethoxy-1,4-dioxaspiro[4.5]decanePain pathwaysED<sub>50</sub> = 12 mg/kg

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Spirocyclic Compounds :
    • 1,4-Dioxaspiro[4.5]decane serves as a versatile building block in the synthesis of various spirocyclic and heterocyclic compounds. Its structural characteristics enable the formation of complex molecular architectures that are essential in drug discovery and material science.
  • Functionalization :
    • The compound can undergo various functionalization reactions, such as oxidation and reduction, leading to the formation of carboxylic acids, ketones, amines, or alcohols depending on the reaction conditions employed.

Biological Applications

  • Medicinal Chemistry :
    • Research indicates potential medicinal properties of this compound derivatives, particularly in antimicrobial and anticancer activities. For instance, derivatives have been evaluated for their activity against specific cancer cell lines and bacterial strains .
    • A study highlighted the synthesis of 1-oxa-4-thiaspiro derivatives to enhance selectivity for serotonin receptors (5-HT1A), indicating therapeutic applications in neuropharmacology .
  • Biological Interaction Studies :
    • The unique structure of this compound makes it a candidate for studying biological interactions at the molecular level. It may interact with enzymes or receptors, influencing various biochemical pathways that are crucial for understanding disease mechanisms and drug action.

Industrial Applications

  • Material Science :
    • This compound is explored for its potential in developing new materials due to its unique properties. This includes applications in polymers and coatings where spirocyclic structures can impart desirable mechanical and thermal properties .
  • Catalysis :
    • The compound may be utilized in catalytic processes due to its ability to stabilize intermediates or facilitate specific reactions under mild conditions.

Case Studies

  • Case Study 1: Anticancer Activity : A derivative of this compound was synthesized and tested against breast cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
  • Case Study 2: Antimicrobial Properties : Research conducted on various derivatives showed promising activity against Gram-positive bacteria, suggesting potential use as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane involves its ability to form stable spirocyclic structures. The dioxolane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations. The compound can interact with molecular targets through hydrogen bonding and van der Waals interactions, influencing the reactivity and stability of the resulting products .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other similar compounds.

Biological Activity

1,4-Dioxaspiro[4.5]decane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological evaluation, and molecular modeling of derivatives of this compound, particularly focusing on its interaction with various biological targets.

Structural Characteristics

This compound is characterized by a spiro structure that incorporates two dioxane rings. Its molecular formula is C11H18O2C_{11}H_{18}O_2, and it exhibits a boiling point of approximately 223°C with a density of 1.008 g/mL at 25°C. The compound is soluble in organic solvents like ethanol and acetone but insoluble in water, which influences its bioavailability and pharmacokinetic properties.

Synthesis and Derivatives

The synthesis of this compound and its derivatives often involves the modification of the spiro structure to enhance biological activity. For instance, derivatives such as 8-Isopropenyl-1,4-dioxaspiro[4.5]decane have been synthesized to evaluate their pharmacological properties.

Compound Name Molecular Formula Key Features
This compoundC11H18O2Parent compound with spiro structure
8-Isopropenyl-1,4-dioxaspiro[4.5]decaneC11H18O2Contains an isopropenyl group
8-Methyl-1,4-dioxaspiro[4.5]decaneC11H18O2Methyl substitution enhancing reactivity

Receptor Interactions

Research has indicated that derivatives of this compound exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. A study demonstrated that specific analogues showed a 24-fold increase in affinity for the 5-HT1A receptor compared to traditional compounds like 1,3-dioxolanes or oxathiolanes. This selectivity is crucial for developing therapeutic agents targeting mood disorders and anxiety.

Case Studies

One notable case study involved the evaluation of a series of derivatives for their agonistic activity at the 5-HT1A receptor:

  • Compound Evaluation : Among the tested compounds, one derivative exhibited a selectivity ratio of 80 for the 5-HT1A receptor over α1-adrenoceptors.
  • Molecular Modeling : Molecular docking studies indicated that these compounds could stabilize receptor-ligand interactions through multiple contacts within the receptor's binding pocket.

Pharmacological Properties

The pharmacological properties of these compounds suggest potential applications in treating psychiatric disorders:

  • Efficacy : Compounds derived from this compound showed promising results in preclinical models for anxiety and depression.
  • Safety Profile : Preliminary toxicological assessments indicated a favorable safety profile with low cytotoxicity in vitro.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,4-dioxaspiro[4.5]decane and its hydroxyl derivatives?

  • Methodological Answer : High-yield synthesis (>99%) of 1,4-dioxaspiro[4.5]decan-8-ol can be achieved via condensation of 1,4-cyclohexanedione monoethylene ketal with ethylene glycol under acid catalysis. GC analysis is critical for verifying purity (>98%) . Alternative routes include direct ketalization of 4-hydroxycyclohexanone, though yields may vary depending on reaction conditions (e.g., solvent polarity, temperature) .

Q. How can structural characterization of this compound derivatives be optimized?

  • Methodological Answer : Combine NMR (¹H/¹³C) and mass spectrometry for unambiguous confirmation. For example, this compound-8-carbonitrile (C₉H₁₃NO₂) exhibits distinct ¹H NMR signals at δ 1.6–2.1 ppm (cyclohexyl protons) and δ 3.8–4.2 ppm (dioxolane protons). High-resolution mass spectrometry (HRMS) should match theoretical values within ±2 ppm .

Q. What safety protocols are essential for handling spirocyclic dioxane derivatives?

  • Methodological Answer : Use flame-retardant antistatic lab coats, nitrile gloves, and fume hoods to avoid inhalation/contact. Storage requires airtight containers in dry, ventilated areas. Electrostatic charge buildup must be mitigated (e.g., grounding equipment) .

Advanced Research Questions

Q. Why do certain substituents on this compound fail to activate C–C bonds during photochemical fluorination?

  • Methodological Answer : Computational studies (B3PW91/6-311++G(MeCN)) show that aryl groups stabilize radical cations via conjugation, enabling C–C bond elongation (2.94 Å vs. 1.64 Å for non-aryl analogs). For non-aryl substrates (e.g., 6-methyl derivatives), radical instability prevents productive cleavage. Use DFT calculations to predict reactivity .

Q. How can selectivity challenges in 5-HT1A receptor binding be addressed for spirocyclic dioxane derivatives?

  • Methodological Answer : Docking studies on 5-HT1AR models reveal steric clashes with bulky C8 substituents (e.g., methyl groups). Focus on small, polar groups (e.g., –OH, –CN) to retain 5-HT1A affinity (pD₂ = 8.61) while minimizing α1-adrenoceptor cross-reactivity. SAR analysis of C8-modified analogs is critical .

Q. What strategies improve yields in difluorination reactions of 1,4-dioxaspiro[4.5]decan-8-one?

  • Methodological Answer : Low yields (~20%) in [SF₃][SbF₆]-mediated fluorination are attributed to HF byproduct formation. Use CsF as a fluoride source in acetonitrile at –20°C to suppress side reactions. Monitor progress via ¹⁹F NMR (δ –68.1 and –114.5 ppm, ²J = 9.1 Hz) .

Q. How do spirocyclic dioxane derivatives perform in catalytic applications?

  • Methodological Answer : In zeolite-catalyzed condensation, this compound-2-methanol forms as a major product (gas-phase GC area >60%). Optimize pore size and acidity of catalysts (e.g., [B,Al]-EWT zeolites) to enhance selectivity .

Q. Contradictions and Resolutions

  • Issue : C8-methyl substitution reduces 5-HT1A affinity but increases α1-adrenoceptor activity .
    • Resolution : Prioritize substituents with hydrogen-bonding capacity (e.g., –OH) to balance selectivity.
  • Issue : Photochemical fluorination fails for non-aryl substrates .
    • Resolution : Introduce electron-donating groups (e.g., –OCH₃) to enhance radical cation stability.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GZGPRZYZKBQPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20170234
Record name 1,4-Dioxaspiro(4.5)decane
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Molecular Weight

142.20 g/mol
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CAS No.

177-10-6
Record name 1,4-Dioxaspiro[4.5]decane
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Record name 1,4-Dioxaspiro[4.5]decane
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Synthesis routes and methods I

Procedure details

2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one (45.6 g) was added to a mixture of 4-methoxybenzyl triphenylphosphonium bromide (127.3 g) and epichlorohydrin (100 ml) in toluene (1500 ml) and heated at reflux under a nitrogen atmosphere for 36 hours. The solvent was evaporated under reduced pressure and the residue was extracted into hexane. The hexane solution was evaporated under reduced pressure and the residue distilled at 24° C./1 mmHg to give 8-(4-methoxybenzylidine)- 1,4-dioxaspiro[4,5]-decane, (19 g).
Name
2-(2-Cyanopropyl)-4-(4-methoxybenzyl)cyclohexanone 1,4-Dioxospiro[4,5]decan-8-one
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of cyclohexanone (10 g, 0.102 mol) in ethylene glycol (50 mL) was added iodine (3.88 g, 15.3 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was diluted with ethyl acetate and extracted with saturated aqueous sodium thiosulfate. The organic phase was dried and concentrated to give a crude product, which was purified via silica gel chromatography eluting with ethyl acetate/petroleum ether (1:8) to give 1,4-dioxaspiro[4.5]decane (6.8 g, 46.9% yield) as light oil. 1H-NMR (CDCl3) δ 3.93(s, 4H), 1.58-1.59 (d, 8H), 1.39-1.41(m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dioxaspiro[4.5]decane
1,4-Dioxaspiro[4.5]decane
1,4-Dioxaspiro[4.5]decane

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